(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone
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Overview
Description
The compound (4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone is a complex organic molecule featuring a piperidine ring substituted with a methanone group and two pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone or aldehyde react to form the piperidine structure.
Substitution with Pyridine Rings: The piperidine intermediate is then reacted with 6-methylpyridin-2-ol and pyridin-2-ylmethanone under basic conditions to introduce the pyridine rings. This step often requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the hydroxyl group, facilitating the nucleophilic substitution.
Final Coupling Reaction: The final step involves coupling the substituted piperidine with the methanone group, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, forming a carboxylic acid derivative.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can be employed under basic conditions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound may serve as a ligand in the study of receptor-ligand interactions. Its ability to bind to specific biological targets makes it useful in drug discovery and development.
Medicine
In medicine, the compound’s potential pharmacological activities are of interest. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for therapeutic development.
Industry
Industrially, the compound can be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its structural versatility and reactivity.
Mechanism of Action
The mechanism of action of (4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access and thus reducing the enzyme’s activity.
Comparison with Similar Compounds
Similar Compounds
(4-(Pyridin-2-yloxy)piperidin-1-yl)(pyridin-2-yl)methanone: Lacks the methyl group on the pyridine ring.
(4-((6-Chloropyridin-2-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone: Contains a chlorine atom instead of a methyl group.
(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(pyridin-3-yl)methanone: The position of the pyridine ring is shifted.
Uniqueness
The presence of the 6-methyl group on the pyridine ring in (4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone confers unique steric and electronic properties, potentially enhancing its binding affinity and specificity for certain biological targets compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]-pyridin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-13-5-4-7-16(19-13)22-14-8-11-20(12-9-14)17(21)15-6-2-3-10-18-15/h2-7,10,14H,8-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYOPUOBIFQWMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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